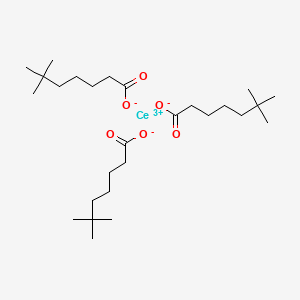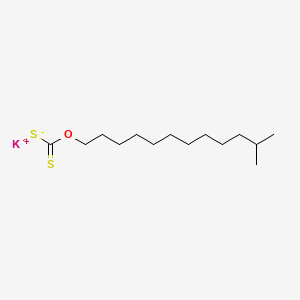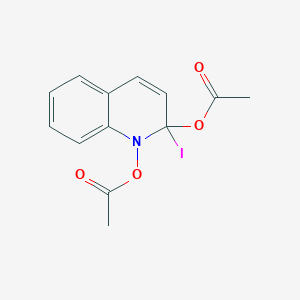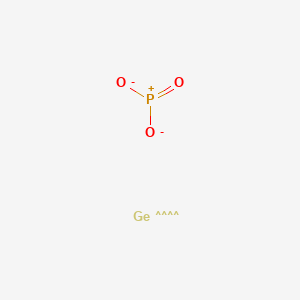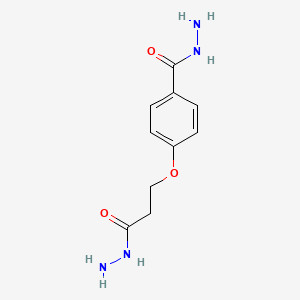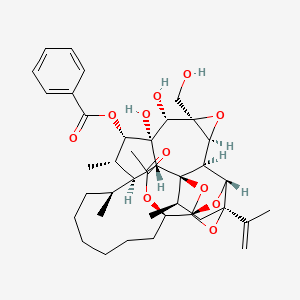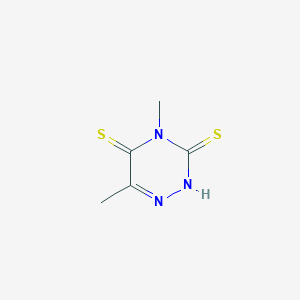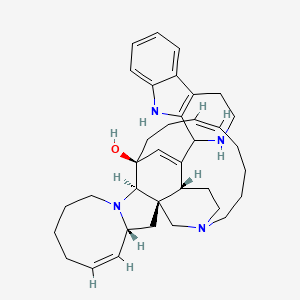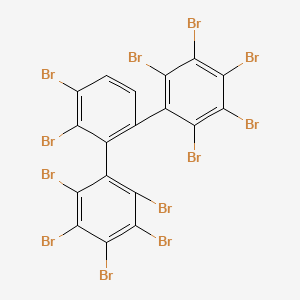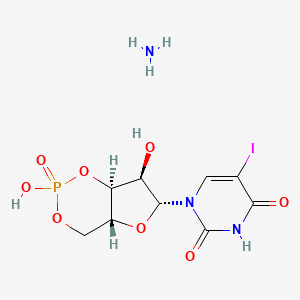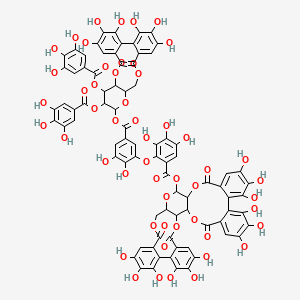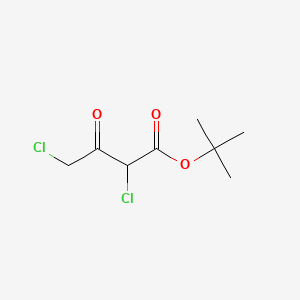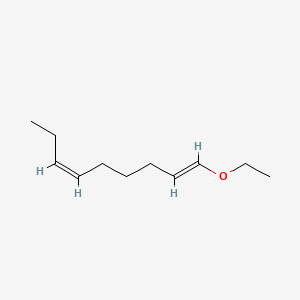
(1E,6Z)-1-Ethoxynona-1,6-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E,6Z)-1-Ethoxynona-1,6-diene is an organic compound characterized by its unique structure, which includes an ethoxy group and a conjugated diene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E,6Z)-1-Ethoxynona-1,6-diene typically involves the use of starting materials such as nonadiene and ethyl alcohol. One common method is the reaction of nonadiene with ethyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction facilitates the formation of the ethoxy group at the desired position on the nonadiene backbone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as distillation or chromatography would be employed to isolate the desired compound from any by-products.
Análisis De Reacciones Químicas
Types of Reactions
(1E,6Z)-1-Ethoxynona-1,6-diene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or diols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the diene system.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles such as halides or amines replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium halides or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
(1E,6Z)-1-Ethoxynona-1,6-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1E,6Z)-1-Ethoxynona-1,6-diene depends on the specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to various biochemical effects. The conjugated diene system allows for interactions with reactive oxygen species, potentially leading to oxidative stress or signaling pathway modulation.
Comparación Con Compuestos Similares
Similar Compounds
(1E,6Z)-1,6-Nonadiene: Similar structure but lacks the ethoxy group.
(1E,6Z)-1,6-Nonadiene-1,6-diol: Contains hydroxyl groups instead of the ethoxy group.
(1E,6Z)-1,7-Dimethyl-3-oxo-4-(propan-2-ylidene)-2,3,4,5,8,9-hexahydroazeein-1-ium: A more complex structure with additional functional groups.
Uniqueness
(1E,6Z)-1-Ethoxynona-1,6-diene is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.
Propiedades
Número CAS |
94088-11-6 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
(1E,6Z)-1-ethoxynona-1,6-diene |
InChI |
InChI=1S/C11H20O/c1-3-5-6-7-8-9-10-11-12-4-2/h5-6,10-11H,3-4,7-9H2,1-2H3/b6-5-,11-10+ |
Clave InChI |
QMZAWOWCSLVFKC-GWZUCBFCSA-N |
SMILES isomérico |
CC/C=C\CCC/C=C/OCC |
SMILES canónico |
CCC=CCCCC=COCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


